[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate
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Overview
Description
4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate is a chemical compound with the molecular formula C13H12N3O8PS and a molecular weight of 401.29 g/mol . It is characterized by the presence of a nitro group, a methylsulfonyl group, and a phenylazo group attached to a phenyl phosphate backbone .
Preparation Methods
The synthesis of 4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate typically involves the following steps:
Diazotization: The starting material, 4-nitro-2-methylsulfonylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol in the presence of a base to form the azo compound.
Phosphorylation: The resulting azo compound is phosphorylated using phosphorus oxychloride (POCl3) to yield 4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The azo group can be reduced to hydrazo compounds using reducing agents such as sodium dithionite.
Substitution: The phosphate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, sodium dithionite, and various bases and acids . Major products formed from these reactions include amino derivatives, hydrazo compounds, and substituted phenyl derivatives .
Scientific Research Applications
4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The nitro group and azo group play key roles in its biological activity by participating in redox reactions and forming covalent bonds with target molecules . The phosphate group enhances its solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate can be compared with other similar compounds, such as:
4-(4’-Nitrophenylazo)phenyl phosphate: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
4-(4’-Aminophenylazo)phenyl phosphate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
4-(4’-Methylsulfonylphenylazo)phenyl phosphate: Lacks the nitro group, affecting its redox properties and biological activity.
The presence of both the nitro and methylsulfonyl groups in 4-(4’-Nitro-2’-methylsulfonylphenylazo)phenyl phosphate makes it unique and versatile for various applications .
Properties
CAS No. |
117525-86-7 |
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Molecular Formula |
C13H12N3O8PS |
Molecular Weight |
401.29 g/mol |
IUPAC Name |
[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C13H12N3O8PS/c1-26(22,23)13-8-10(16(17)18)4-7-12(13)15-14-9-2-5-11(6-3-9)24-25(19,20)21/h2-8H,1H3,(H2,19,20,21) |
InChI Key |
PTCBIOYEYIKDAH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)OP(=O)(O)O |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)OP(=O)(O)O |
Synonyms |
4-(4'-nitro-2'-methylsulfonylphenylazo)phenyl phosphate 4-NMPP |
Origin of Product |
United States |
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